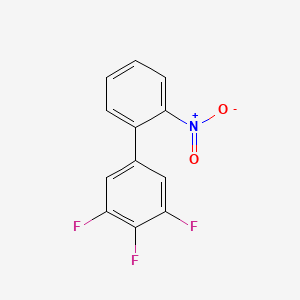

3',4',5'-Trifluoro-2-nitrobiphenyl

カタログ番号 B8809984

CAS番号:

1056196-56-5

分子量: 253.18 g/mol

InChIキー: LFADBBPCVQXYLW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“3’,4’,5’-Trifluoro-2-nitrobiphenyl” is a chemical compound with the molecular formula C12H6F3NO2 . It is an important intermediate in the synthesis of fluorobenzene pyrrole bacterium amine .

Synthesis Analysis

The synthesis of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” involves several steps . The raw materials, including 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene, are dissolved in a solvent. A catalyst and an acid-binding agent are then added. The mixture is stirred until the reaction is complete. The product is then washed, extracted to obtain an organic phase, concentrated, and recrystallized to obtain "3’,4’,5’-Trifluoro-2’-nitrobiphenyl" .Molecular Structure Analysis

The molecular structure of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” is complex, with a molecular weight of 253.177 Da . The structure includes a biphenyl group with three fluorine atoms and a nitro group .Safety And Hazards

特性

CAS番号 |

1056196-56-5 |

|---|---|

製品名 |

3',4',5'-Trifluoro-2-nitrobiphenyl |

分子式 |

C12H6F3NO2 |

分子量 |

253.18 g/mol |

IUPAC名 |

1,2,3-trifluoro-5-(2-nitrophenyl)benzene |

InChI |

InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H |

InChIキー |

LFADBBPCVQXYLW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

To a solution of 500 mg (1.49 mmol) of 3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene from example 2.4 in 10 ml of toluene were added 200 mg (0.6 mmol) of tetrabutylammonium bromide and 15 ml of aqueous NaOH (4M) and the mixture was stirred for 24 h at room temperature. During the reaction, air was sparged through the mixture. Then the reaction mixture was stirred for another 12 h at 50° C. After cooling to room temperature, the phases were separated, the aqueous phase was extracted with ethylacetate (3×10 ml) and the organic phases were dried over Na2SO4. Column chromatography (SiO2, cyclohexane/ethylacetate 8:1) yielded 218 mg (0.86 mmol, 58% of theory) of the title compound as a reddish solid.

Name

3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene

Quantity

500 mg

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A well-inertized pressure vessel was initially charged with a mixture of 49.6 g (0.113 mol) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran from preliminary stage a) with 121.6 g (0.304 mol) of a 10% sodium hydroxide solution and 19.7 g (0.124 mol) of 2-nitrochlorobenzene. The particular ligand was then added at room temperature, the mixture was stirred and the palladium(II) chloride was finally added. Subsequently, the reaction mixture was heated to 105° C. This established a pressure of approx. 3-4 bar. After about 12 hours of reaction time, the pressure vessel was decompressed to standard pressure and cooled to 30° C., and the reaction mixture was discharged. For workup, the reaction mixture was taken up in tert-butyl methyl ether, the phases were separated and the aqueous phase re-extracted twice with tert-butyl methyl ether. The solvents were distilled off completely under reduced pressure, the final weight was determined and the content of the crude 3,4,5-trifluoro-2′-nitrobiphenyl was analyzed by means of quantitative HPLC. If desired, the crude 3,4,5-trifluoro-2′-nitrobiphenyl can be purified further, for example by crystallization from isobutanol.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)

![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)

![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)

![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)